molecular formula C12H14N4O3 B2694400 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine CAS No. 1443278-67-8

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine

Cat. No.: B2694400
CAS No.: 1443278-67-8
M. Wt: 262.269
InChI Key: NLPVXVQQXBKIKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazol ring, followed by the introduction of the nitro group, and finally the formation of the ether linkage. The exact methods would depend on the specific reactivity of the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the ether linkage. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The ether linkage could potentially be cleaved under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques. For example, solubility could be tested in different solvents, melting point could be determined using a melting point apparatus, and stability could be assessed by monitoring the compound under different conditions over time .

Mechanism of Action

If this compound has biological activity, it could be due to interactions with proteins or other biomolecules in the body. The exact mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, the nitro group could potentially make the compound explosive under certain conditions. If the compound is biologically active, it could have toxic effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential uses. For example, if the compound has medicinal properties, it could be developed into a drug .

Properties

IUPAC Name

2-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-5-3-4-6-13-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVXVQQXBKIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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